

Reactivity of the amino group in 3-Amino-1-benzothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Amino-1-benzothiophene-2-carboxylic acid

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An In-depth Technical Guide on the Reactivity of the Amino Group in **3-Amino-1-benzothiophene-2-carboxylic acid**

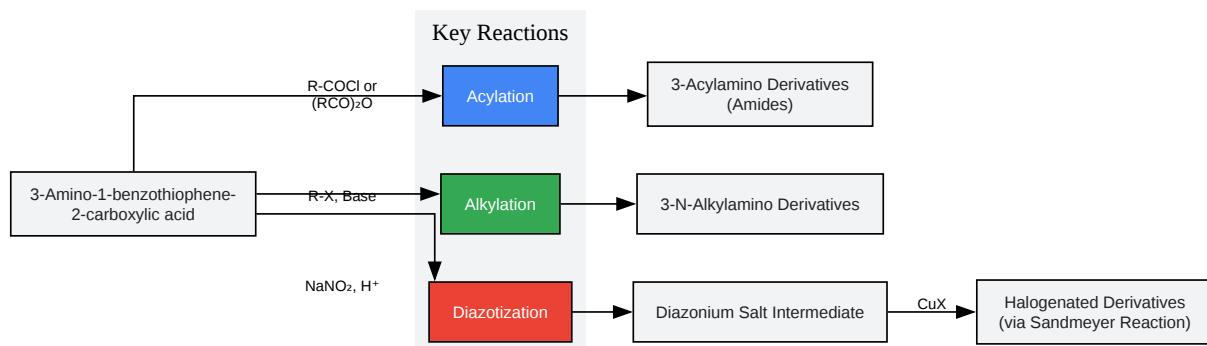
Introduction

3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position.^[1] Its molecular formula is C₉H₇NO₂S, and it has a molecular weight of approximately 193.22 g/mol .^{[1][2]} This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to its unique electronic properties and the presence of two reactive functional groups.^[1] The strategic positioning of the amino and carboxylic acid groups allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.

Derivatives of **3-amino-1-benzothiophene-2-carboxylic acid** have demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.^[1] Notably, compounds based on this scaffold have been investigated as inhibitors of tubulin polymerization and as agents targeting the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and metastasis.^{[3][4]} This guide provides a detailed exploration of the chemical reactivity of the amino group at the 3-position, focusing on key transformations, experimental protocols, and the application of these reactions in the development of biologically active molecules.

Core Reactivity of the Amino Group

The amino group at the C-3 position of the benzothiophene ring is a primary aromatic amine, which imparts characteristic nucleophilic properties. This functionality is the focal point for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The principal reactions involving this amino group are acylation, alkylation, and diazotization.



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Figure 1: Key reactions of the amino group in **3-amino-1-benzothiophene-2-carboxylic acid**.

Acylation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives (3-acylamino-1-benzothiophene-2-carboxylic acids).^[1] This reaction is fundamental for introducing a wide array of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule. For instance, the synthesis of various benzo[b]thiophene acylhydrazones with antimicrobial activity relies on the initial formation of an amide-like linkage.^[5]

Alkylation and Arylation Reactions

Alkylation of the amino group can be achieved by reacting it with alkyl halides in the presence of a base, leading to the formation of N-alkylated products.^[1] While less commonly reported for this specific molecule in the provided literature, this transformation is a standard method for modifying primary amines. Similarly, arylation can be performed, though it often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.

Diazotization Reactions

As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures.^[6] This process converts the amino group into a highly versatile diazonium salt intermediate.^[6] Diazonium salts are valuable in synthetic chemistry as they can be subsequently replaced by a wide range of substituents—including halogens (via the Sandmeyer reaction), hydroxyl groups, and cyano groups—providing access to a broad spectrum of 3-substituted benzothiophene derivatives.^{[6][7]} This method has been successfully employed to synthesize 3-bromobenzothiophenes, which are key intermediates for kinase inhibitors.^[7]

Quantitative Data Summary

The following tables summarize quantitative data for reactions involving the modification of the amino and carboxylic acid groups in benzothiophene derivatives, as reported in the literature.

Table 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
2-Halobenzonitriles	Methyl thioglycolate, Et ₃ N, DMSO, 130°C, Microwave	Methyl 3-aminobenzo[b]thiophene-2-carboxylates	58-96%	[7]

| 2-Nitrobenzonitriles | Methyl thioglycolate, Basic conditions | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | N/A |^[7] |

Table 2: Synthesis of Amide and Ester Derivatives from Benzo[b]thiophene Carboxylic Acids

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
Benzo[b]thiophene-3-carboxylic acid	EDCI, DMAP, DCM, Amine/Alcohol	N-substituted carboxamides / Esters	49-88%	[4]
Benzo[b]thiophene-2-carboxylic acid	Tert-butyl carbazate, DCC, DMAP, DCM	Tert-butyl 2-(benzo[b]thiophene-2- carbonyl)hydrazine-1-carboxylate	N/A	[5]

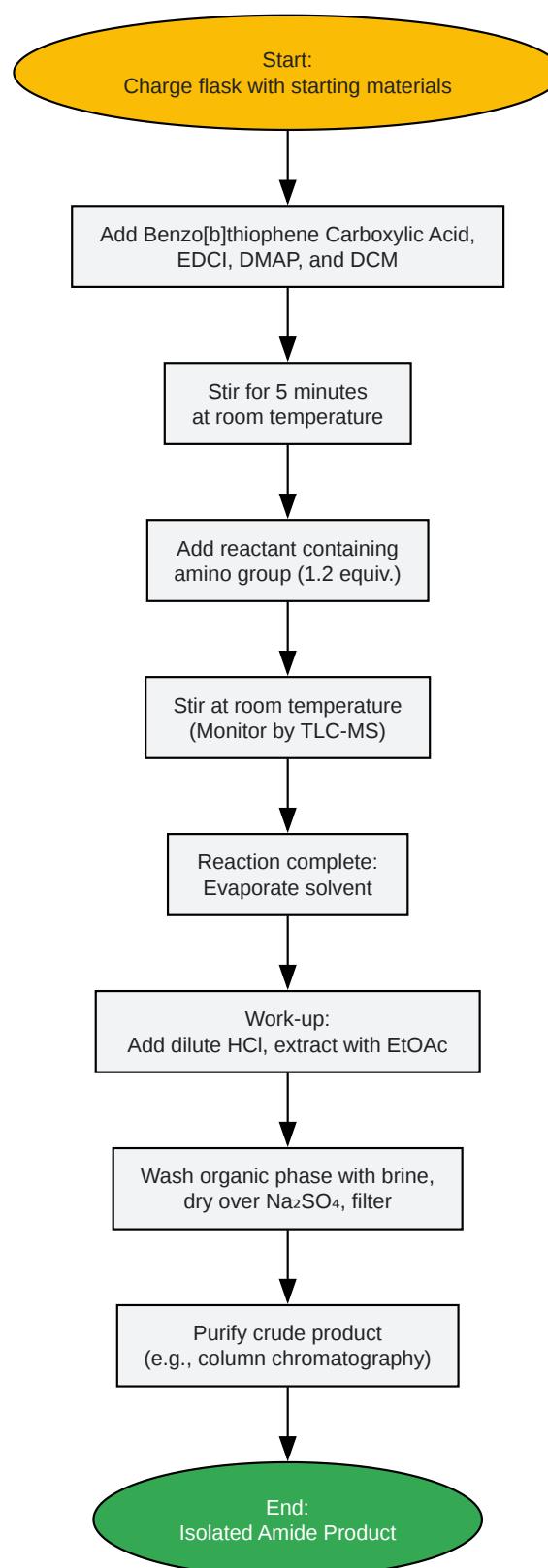
| Benzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes, EtOH, Reflux | (E)-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazides | 30-85% | [5] |

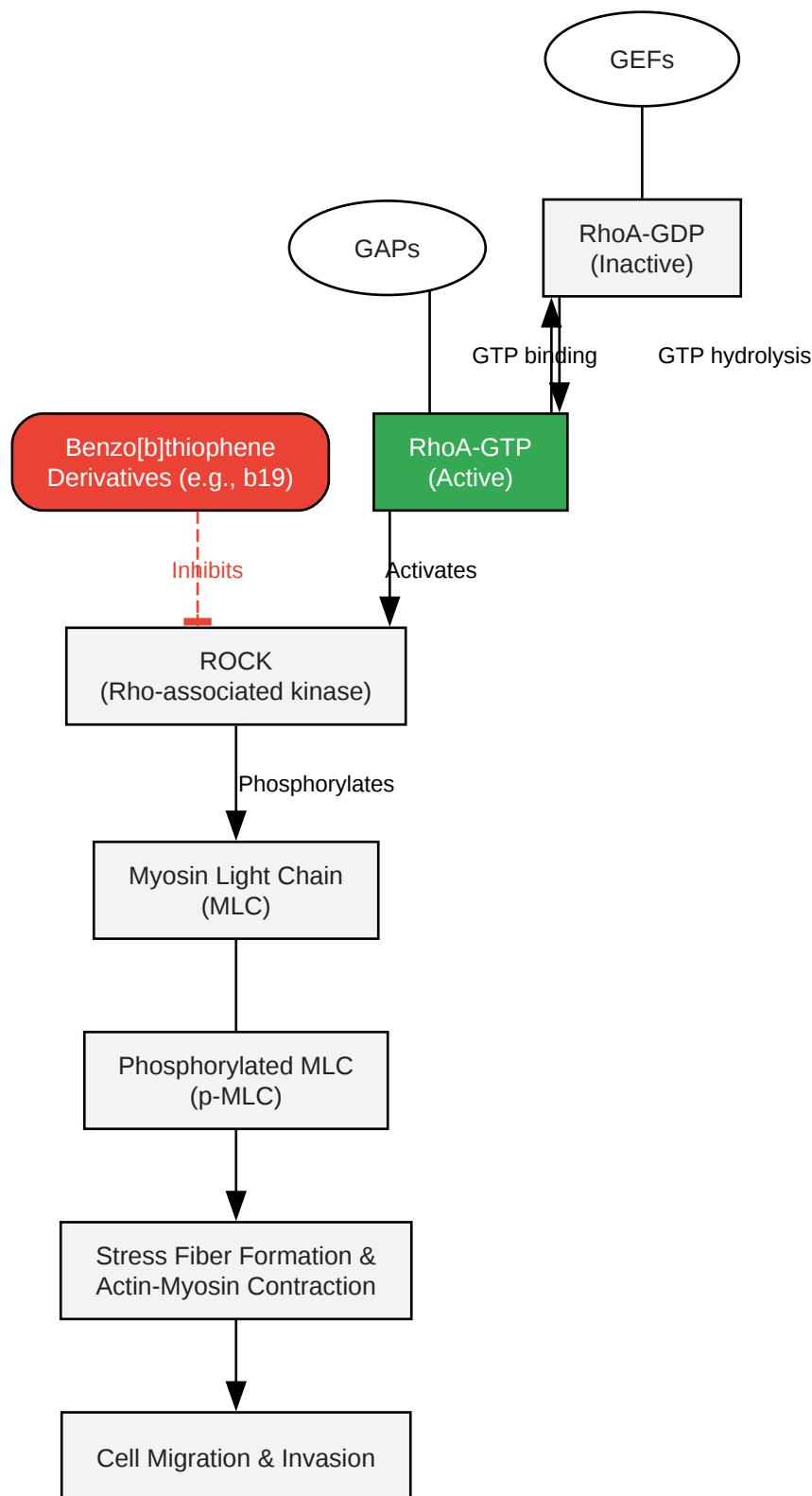
Experimental Protocols

This section provides detailed methodologies for key reactions involving the amino group of **3-amino-1-benzothiophene-2-carboxylic acid** and related compounds.

Protocol 1: General Procedure for Amide Synthesis (Acylation)

This protocol is adapted from the synthesis of benzo[b]thiophene-3-carboxamide derivatives.[4]



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